molecular formula C8H17N3O B12542829 Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl- CAS No. 652154-37-5

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-

Cat. No.: B12542829
CAS No.: 652154-37-5
M. Wt: 171.24 g/mol
InChI Key: AXMUTCQRCJBOHB-UHFFFAOYSA-N
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Description

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- is a chemical compound with the molecular formula C₇H₁₆N₂O It is a derivative of urea, where the hydrogen atoms are replaced by various organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- typically involves the reaction of tert-butyl isocyanate with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while substitution reactions can produce a variety of substituted ureas.

Scientific Research Applications

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Urea, N,N’-dimethyl-: A simpler derivative with similar properties but lacking the tert-butyl group.

    Urea, N-tert-butyl-: Contains the tert-butyl group but lacks the dimethyl substitution.

    Thiourea: Similar structure but with a sulfur atom replacing the oxygen.

Uniqueness

Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl- is unique due to the presence of both tert-butyl and dimethyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

652154-37-5

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

1-(tert-butyliminomethyl)-1,3-dimethylurea

InChI

InChI=1S/C8H17N3O/c1-8(2,3)10-6-11(5)7(12)9-4/h6H,1-5H3,(H,9,12)

InChI Key

AXMUTCQRCJBOHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CN(C)C(=O)NC

Origin of Product

United States

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